2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes benzothiazole, chromeno, and pyrrole moieties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-methoxy-1,3-benzothiazole and 4-propoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under specific conditions to form the final product. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and properties.
Industry: Use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H22N2O5S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H22N2O5S/c1-3-14-34-17-10-8-16(9-11-17)24-23-25(31)19-6-4-5-7-21(19)35-26(23)27(32)30(24)28-29-20-13-12-18(33-2)15-22(20)36-28/h4-13,15,24H,3,14H2,1-2H3 |
InChI Key |
COYNFYTXKBOCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)OC)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
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